Sodium methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High water solubility: This characteristic makes it suitable for preparing aqueous solutions used in various experiments. [Source: National Institutes of Health. PubChem CID 638112. ]

- Non-hygroscopic: Unlike many salts, sodium methanesulfonate does not readily absorb moisture from the air, making it ideal for applications where maintaining consistent dry conditions is crucial. [Source: Sigma-Aldrich. Sodium methanesulfonate 98%. ]

- Low electrical conductivity: This property allows for its use in specific buffer solutions where unwanted electrical currents need to be minimized. [Source: Fisher Scientific. Sodium methanesulfonate, 99%. ]

Applications of Sodium Methanesulfonate in Scientific Research

Beyond its fundamental properties, sodium methanesulfonate finds applications in various scientific research fields:

- Cell biology: It can be used as a cryoprotectant, a substance that protects cells during freezing and thawing processes, allowing researchers to preserve cell cultures for further study. [Source: Cryobiology. 2004 Jan;48(1):10-7. ]

- Protein science: Sodium methanesulfonate can act as a protein precipitant, aiding in the isolation and purification of specific proteins from complex mixtures. [Source: Analytical Biochemistry. 1986 Nov 15;159(1):166-70. ]

- Electrochemistry: Due to its low conductivity, it can be used as a supporting electrolyte in electrochemical experiments, allowing the study of specific electrode reactions without interference from the electrolyte itself. [Source: Journal of Electroanalytical Chemistry. 1998 May 15;449(1-2):119-26. ]

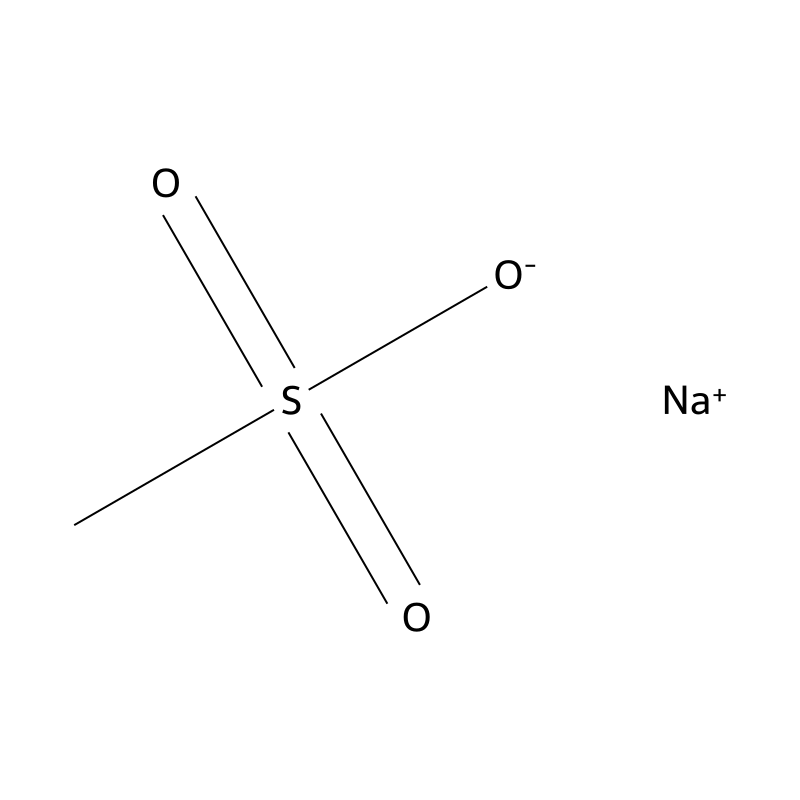

Sodium methanesulfonate is an organic compound characterized by its simple yet effective molecular structure, comprising a sodium cation (Na) and a methanesulfonate anion (CHSO). The methanesulfonate anion features a methyl group attached to a sulfonate group, which includes a sulfur atom bonded to three oxygen atoms. This structure contributes to the compound's high water solubility and potential interactions in various biological systems .

While there is limited research on the specific mechanism of action of SMS, some studies suggest potential roles in various biological processes:

- Anti-inflammatory effects: SMS may exhibit mild anti-inflammatory properties, but the exact mechanism requires further investigation.

- Osmotic laxative effect: In high concentrations, SMS can increase fluid retention in the intestine, promoting a laxative effect [].

Note

More research is needed to fully understand the mechanism of action of SMS in various contexts.

Sodium methanesulfonate can be synthesized through several methods:

- Neutralization Reaction:

The most straightforward method involves neutralizing methanesulfonic acid with sodium hydroxide. - Chlorination of Methanethiol:

A more complex synthesis route includes the chlorination of methanethiol, leading to the formation of methanesulfonyl chloride, which can then be hydrolyzed to yield methanesulfonic acid and subsequently converted to sodium methanesulfonate . - Electrophilic Initiation:

Recent advancements have introduced methods that utilize superacidic environments to promote the formation of sodium methanesulfonate through electrophilic mechanisms without metal catalysts .

Several compounds share structural or functional similarities with sodium methanesulfonate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methanesulfonic Acid | Contains the same sulfonate group | Acts as a strong acid; precursor to salts |

| Potassium Methanesulfonate | Similar structure with potassium ion | Used in similar applications but differs in solubility |

| Lithium Methanesulfonate | Lithium replaces sodium | Exhibits unique solubility characteristics |

| Dimethyl Sulfoxide | Contains sulfur but different structure | Known for its solvent properties; used in pharmaceuticals |

Sodium methanesulfonate's uniqueness lies in its specific ionic composition and its versatile applications across various scientific fields, distinguishing it from other related compounds .

The discovery of sodium methanesulfonate is intertwined with advancements in sulfonic acid chemistry. While methanesulfonic acid (MSA) was first synthesized by Hermann Kolbe in the mid-19th century through the electrolysis of trichloromethylsulfonyl chloride, the sodium salt likely emerged as a derivative during early 20th-century explorations into sulfonate ester reactions. Industrial production methods for related compounds, such as methyl methanesulfonate, were documented by O. C. Billeter in 1905, paving the way for systematic studies on alkali metal sulfonates.

Early synthesis routes involved nucleophilic substitution reactions, such as the treatment of methanesulfonyl chloride with sodium hydroxide. By the 1960s, sodium methanesulfonate gained recognition as a stable, hygroscopic solid with unique solubility profiles, as evidenced by its inclusion in analytical standards for melting point calibration.

Significance in Chemical Research

Sodium methanesulfonate serves as a critical reagent in multiple domains:

- Pharmaceutical Synthesis: As a sulfonating agent, it facilitates the production of non-steroidal anti-inflammatory drugs (NSAIDs) and PDE2 inhibitors. Its ionic nature enhances reaction efficiency in polar solvents, making it indispensable in drug formulation.

- Atmospheric Chemistry: In aerosol studies, sodium methanesulfonate forms through the reaction of methanesulfonic acid with sodium chloride in marine environments. Its heterogeneous oxidation by hydroxyl radicals (OH) influences aerosol composition, with kinetic studies revealing an effective OH uptake coefficient of 0.20 ± 0.06.

- Material Science: Recent work demonstrates its utility in synthesizing mixed-anionic crystals, such as Na₅(SO₃CH₃)₄(X) (X = BF₄⁻, ClO₄⁻), which exhibit wide optical transparency (400–1100 nm) and thermal stability up to 350°C.

Table 1: Key Physical Properties of Sodium Methanesulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH₃NaO₃S | |

| Molecular Weight | 118.09 g/mol | |

| Melting Point | 17–19°C | |

| Solubility (Water) | 481 g/cm³ (20°C) | |

| Refractive Index | 1.429–1.431 |

Current Research Landscape

Contemporary studies focus on novel applications and synthesis methodologies:

- Electrochemical Systems: Sodium methanesulfonate-based electrolytes are being explored for redox flow batteries due to their high ionic conductivity and stability. Research indicates compatibility with tin-lead electrodeposition processes, offering alternatives to toxic fluoroboric acid systems.

- Environmental Remediation: Its role in wastewater treatment has been amplified, where it acts as a biodegradable agent for pollutant degradation. Studies on amphipod absorption kinetics reveal efficient uptake of methyl methanesulfonate derivatives at concentrations below 10 μM.

- Crystal Engineering: Hydrothermal synthesis techniques have enabled the growth of centimeter-sized Na₅(SO₃CH₃)₄(X) crystals, which are being evaluated for nonlinear optical properties.

Relationship to Methanesulfonic Acid

Sodium methanesulfonate and methanesulfonic acid share a dynamic equilibrium in aqueous environments. The salt forms via neutralization of MSA with sodium hydroxide, a process reversible under acidic conditions. Comparative studies on their reactivity reveal that MSA undergoes OH oxidation 2.25 times faster than its sodium salt, attributed to differences in surface hydration and ion dissociation. Industrial production often interconverts these species; for example, direct reaction schemes using oleum and methane under high pressure yield MSA, which can subsequently be neutralized to the sodium salt.

Table 2: Synthesis Methods for Sodium Methanesulfonate

| Method | Reactants | Yield | Reference |

|---|---|---|---|

| Neutralization | MSA + NaOH | 95% | |

| Ester Hydrolysis | Methyl methanesulfonate + NaOH | 80–93% | |

| Direct Sulfonation | Methane + SO₃ in oleum | 70% |

Systematic Nomenclature and IUPAC Designation

Sodium methanesulfonate represents a sodium salt of methanesulfonic acid with the systematic International Union of Pure and Applied Chemistry designation of sodium;methanesulfonate [1] [3]. The compound follows standard chemical nomenclature conventions where the cation (sodium) is listed first, followed by the anion (methanesulfonate) [2]. Alternative systematic naming conventions include methanesulfonic acid sodium salt and methanesulfonic acid, sodium salt (1:1), indicating the one-to-one stoichiometric ratio between the acid and base components [2] [3].

The compound's structure consists of a sodium cation (Na+) ionically bonded to a methanesulfonate anion (CH₃SO₃⁻) [1] [3]. The methanesulfonate portion derives from methanesulfonic acid through deprotonation of the sulfonic acid group, creating the anionic species that associates with the sodium cation [11] [16].

Common Synonyms and Trade Names

Sodium methanesulfonate is recognized by numerous synonyms and alternative names in chemical literature and commercial applications [1] [2] [3]. The most frequently encountered synonyms include sodium methanesulphonate (British spelling), sodium mesylate, and sodium methyl sulfonate [1] [2] [3].

Additional systematic synonyms encompass methanesulfonic acid sodium salt, methylsulfonic acid sodium salt, and sodium methylsulfonate [1] [2] [3]. The compound is also referenced as methanesulfonic acid, sodium salt 1:1, emphasizing the stoichiometric relationship between the acid and base components [2] [3].

Commercial and technical designations include various purity specifications such as "Sodium methanesulfonate, 98%" and "Sodium methanesulfonate, 99%" [1] [3] [4]. Specialized applications have generated specific product names like "Mettler-Toledo Calibration substance ME 30130610, Sodium methanesulfonate, traceable to primary standards" [2] [10].

| Category | Synonyms |

|---|---|

| Systematic Names | Methanesulfonic acid sodium salt, Sodium methanesulphonate, Methanesulfonic acid, sodium salt (1:1) |

| Common Names | Sodium mesylate, Sodium methyl sulfonate, Sodium methylsulfonate |

| Technical Designations | Methylsulfonic acid sodium salt, Sodium methanesulfonate 98%, Sodium methanesulfonate 99% |

Registry Numbers and Database Identifiers

Sodium methanesulfonate is comprehensively catalogued across multiple chemical databases and registry systems with specific identification numbers [1] [2] [3]. The Chemical Abstracts Service Registry Number is 2386-57-4, serving as the primary unique identifier for this compound [1] [2] [3] [9] [10].

The European Inventory of Existing Commercial Chemical Substances number is 219-203-2, indicating the compound's registration status within European chemical commerce [2] [9] [13]. The Molecular Design Limited number MFCD00064389 provides identification within chemical supplier databases [1] [2] [3].

Database-specific identifiers include PubChem Compound Identification Number 638112 [1] [3] and ChemSpider Identification Number 118564 [13] [22]. The United States Food and Drug Administration Unique Ingredient Identifier is SQ2B3ZEZ3D [10] [22] [24]. Additional registry numbers include NSC 240394 from the National Cancer Institute database [2] [24] and various toxicology database identifiers such as DTXSID80883838 [2].

| Database/Registry | Identifier |

|---|---|

| Chemical Abstracts Service | 2386-57-4 |

| European Inventory of Existing Commercial Chemical Substances | 219-203-2 |

| Molecular Design Limited Number | MFCD00064389 |

| PubChem Compound Identification | 638112 |

| ChemSpider Identification | 118564 |

| Food and Drug Administration Unique Ingredient Identifier | SQ2B3ZEZ3D |

| National Cancer Institute Database | NSC 240394 |

| Distributed Structure-Searchable Toxicity Database | DTXSID80883838 |

Molecular Classification

Sodium methanesulfonate belongs to the chemical class of organosulfonic acid salts, specifically categorized as an alkali metal salt of an alkanesulfonic acid [11] [20]. The compound represents the simplest member of the sodium alkanesulfonate series, where the organic component consists of a single methyl group attached to the sulfonic acid functionality [11] [18].

From a structural perspective, the compound is classified as an ionic salt composed of a sodium cation and an organosulfonate anion [1] [3]. The methanesulfonate portion belongs to the broader category of organosulfonic acids and derivatives, which are characterized by the presence of the sulfonic acid group with the general structure R-SO₂-OH, where R represents an organic substituent [11] [20].

The molecular framework is described as an aliphatic acyclic compound due to the linear, non-cyclic arrangement of atoms in the methanesulfonate portion [11]. Within the hierarchical chemical classification system, sodium methanesulfonate falls under organic compounds, specifically organic acids and derivatives, and more precisely within the subclass of organosulfonic acids and derivatives [11].

The compound exhibits properties typical of ionic salts, including high solubility in polar solvents and complete dissociation in aqueous solution to form sodium and methanesulfonate ions [1] [10]. Its classification as a hygroscopic substance indicates its tendency to absorb atmospheric moisture [1] [10].

Relationship to Mesylate Group

The mesylate group, also known as the methanesulfonyl group, represents the anionic form of methanesulfonic acid and constitutes the fundamental structural component of sodium methanesulfonate [16] [19]. The mesylate designation derives from the systematic name methanesulfonate, with "mesylate" serving as a shortened form commonly used in pharmaceutical and chemical nomenclature [16].

Structurally, the mesylate group consists of a methyl group (CH₃) covalently bonded to a sulfur center, which is double-bonded to two oxygen atoms and single-bonded to a third oxygen atom bearing a negative charge (CH₃SO₃⁻) [16] [19]. This anionic species forms through the deprotonation of methanesulfonic acid, creating the conjugate base that associates with sodium cations in sodium methanesulfonate [16] [18].

The mesylate group belongs to the broader family of sulfonate functional groups, which are characterized by the -SO₃⁻ anionic moiety [17] [20]. Within this classification, mesylate represents the simplest alkanesulfonate, where the organic substituent is limited to a single methyl group [18] [19].

In pharmaceutical applications, the mesylate group frequently appears as a counterion in drug formulations, where it serves to enhance solubility and bioavailability of active pharmaceutical ingredients [16]. The relationship between sodium methanesulfonate and pharmaceutical mesylates lies in the shared methanesulfonate anion, though pharmaceutical mesylates typically involve organic cations rather than simple metal cations like sodium [16].

Sodium methanesulfonate is an ionic compound with the molecular formula CH₃NaO₃S [1] [2] [3]. The compound has a molecular weight of 118.082 to 118.09 g/mol, with the exact mass determined to be 117.970059 g/mol [1] [2] [3] [4]. The linear structural representation is written as CH₃SO₃Na, indicating the methanesulfonate anion (CH₃SO₃⁻) paired with a sodium cation (Na⁺) [2] [5].

The compound is assigned the Chemical Abstract Service registry number 2386-57-4 and is catalogued in multiple chemical databases including PubChem (CID: 638112), the FDA Global Substance Registration System (UNII: SQ2B3ZEZ3D), and the European Chemical Agency inventory (EC Number: 219-203-2) [1] [2] [3] [4]. The standardized InChI Key is KKVTYAVXTDIPAP-UHFFFAOYSA-M, and its SMILES notation is represented as CS(=O)(=O)[O-].[Na+] [2] [3] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₃NaO₃S | [1] [2] [3] |

| Molecular Weight (g/mol) | 118.082-118.09 | [1] [2] [3] |

| Exact Mass (g/mol) | 117.970059 | [3] [4] |

| CAS Number | 2386-57-4 | [1] [2] [3] |

| IUPAC Name | sodium;methanesulfonate | [2] [6] |

The monoisotopic mass calculation confirms the molecular weight precision at 117.970059 g/mol, which accounts for the most abundant isotopes of each constituent element [3]. This precise mass determination is crucial for mass spectrometric identification and quantitative analysis applications.

Electronic Structure and Bonding

The electronic structure of sodium methanesulfonate is characterized by ionic bonding between the sodium cation (Na⁺) and the methanesulfonate anion (CH₃SO₃⁻) [7] [8]. The sodium ion adopts a closed-shell electronic configuration equivalent to neon [Ne], having lost its single 3s electron to achieve stability [7] [9].

Within the methanesulfonate anion, the sulfur atom exhibits a +6 oxidation state, forming both covalent double bonds (S=O) and a single covalent bond to the deprotonated oxygen (S-O⁻) [7] [9]. The carbon-sulfur bond maintains covalent character, while the methyl group displays typical sp³ hybridization with covalent C-H bonds [7] [9].

Computational studies using density functional theory and natural bond orbital analysis reveal that the ionic character dominates the overall bonding pattern between Na⁺ and the sulfonate group, while significant covalent character exists within the SO₃ moiety [7] [10] [11]. The methanesulfonate ion exhibits near C₃ᵥ symmetry, with the three oxygen atoms arranged approximately tetrahedrally around the sulfur center [9].

| Bond Type | Characteristics | Reference |

|---|---|---|

| Na-O | Ionic bonding | [7] [8] |

| S-O | Covalent (S=O and S-O⁻) | [7] [9] |

| C-S | Covalent | [7] [9] |

| C-H | Covalent | [7] [9] |

The coordination environment of sodium varies significantly depending on crystal packing, ranging from tetrahedral to ninefold coordination in different structural polymorphs [7]. This variability in coordination number reflects the flexible nature of ionic bonding and the ability of the methanesulfonate anion to accommodate different geometric arrangements.

Conformational Analysis

Conformational analysis of methanesulfonate-containing compounds, particularly methyl methanesulfonate derivatives, reveals important structural preferences that inform understanding of sodium methanesulfonate behavior [12] [13] [14]. Computational studies using density functional theory, coupled cluster methods, and Møller-Plesset second-order perturbation theory have identified multiple conformational states accessible through rotation about key bonds [12] [15] [14].

For related methanesulfonate esters, two primary conformations with Cs and C1 symmetries have been identified, with the Cs conformation demonstrating greater thermodynamic stability [12] [15] [14]. The preferred conformation adopts an anti arrangement around critical dihedral angles, particularly the CSOC torsion angle in ester derivatives [12] [15].

Natural bond orbital analysis demonstrates that lone pair to σ* hyperconjugative interactions favor the anti conformation over gauche alternatives [15] [14]. This finding contrasts with many related sulfonate compounds, where gauche conformations are typically preferred, highlighting the unique conformational preferences of methanesulfonate systems [13].

In crystalline sodium methanesulfonate, the methanesulfonate anion lies on mirror planes in various polymorphic forms, constraining its molecular symmetry to Cs while maintaining near-C₃ᵥ character around the sulfur center [7] [9]. The molecular geometry remains remarkably consistent across different metal methanesulfonate salts, with bond lengths and angles showing minimal variation [7].

| Conformational Parameter | Value/Description | Reference |

|---|---|---|

| Preferred Symmetry | Cs (methanesulfonate ion) | [9] |

| Molecular Geometry | Near C₃ᵥ around sulfur | [9] |

| Torsional Preference | Anti conformation | [12] [15] |

| Stabilizing Interactions | Lone pair → σ* hyperconjugation | [15] [14] |

The conformational flexibility of the methanesulfonate ion contributes to its ability to form stable crystal structures with diverse coordination environments, supporting the observed polymorphism in metal methanesulfonate salts [7] [9].

Computational Structural Studies

Extensive computational investigations have been conducted on sodium methanesulfonate using various theoretical approaches, including density functional theory, periodic calculations, and molecular dynamics simulations [7] [10] [11] [9]. These studies provide detailed insights into electronic structure, crystal packing, and vibrational properties.

Periodic density functional theory calculations using the CASTEP program with plane-wave basis sets have successfully modeled the complex crystal structure of sodium methanesulfonate [9]. The calculated structure contains 20 formula units in the primitive cell, representing one of the more structurally complex alkali metal methanesulfonate salts [9]. These calculations achieve excellent agreement with experimental vibrational spectra, validating the computational approach.

Natural bond orbital analysis has been employed to understand charge distribution and bonding interactions within the methanesulfonate anion [10] [11]. These studies reveal the electronic basis for the ionic nature of Na⁺-methanesulfonate interactions and the covalent character within the sulfonate group [10] [11].

Vibrational analysis through harmonic approximation methods successfully reproduces experimental infrared, Raman, and inelastic neutron scattering spectra [9] [16]. The calculations provide definitive mode assignments, particularly distinguishing between coordinated and ionic forms of the methanesulfonate ion based on characteristic spectral signatures [9].

| Computational Method | Application | Key Results | Reference |

|---|---|---|---|

| Periodic DFT (CASTEP) | Crystal structure optimization | 20 formula units per cell | [9] |

| Natural Bond Orbital | Electronic structure analysis | Charge distribution patterns | [10] [11] |

| Vibrational Analysis | Spectral interpretation | Mode assignments | [9] [16] |

| Molecular Dynamics | Hygroscopic behavior | Water interaction modeling | [17] [18] |

Molecular dynamics simulations have been applied to study the hygroscopic properties and phase behavior of sodium methanesulfonate particles, particularly in mixed systems with sodium chloride [17] [18]. These studies elucidate the role of methanesulfonate ions in atmospheric aerosol chemistry and water uptake mechanisms.

The computational studies consistently demonstrate that sodium methanesulfonate exhibits purely ionic behavior between the metal cation and methanesulfonate anion, contrasting with coordination compounds where covalent metal-oxygen interactions occur [9]. This distinction is crucial for understanding reactivity patterns and spectroscopic signatures.

Spectroscopic Structural Elucidation

Comprehensive spectroscopic characterization of sodium methanesulfonate has been achieved through multiple complementary techniques, including nuclear magnetic resonance, infrared spectroscopy, Raman spectroscopy, and inelastic neutron scattering [9] [19] [20] [21] [16].

¹H Nuclear Magnetic Resonance spectroscopy in deuterium oxide (D₂O) shows a characteristic singlet at approximately 2.8 ppm, assigned to the three equivalent methyl protons of the methanesulfonate anion [20]. The chemical shift reflects the electron-withdrawing effect of the sulfonate group, which deshields the methyl protons relative to simple alkyl compounds.

Infrared spectroscopy provides detailed information about vibrational modes throughout the molecular structure [9] [19] [21]. Key spectral features include:

- C-H stretching modes at 3018-3023 cm⁻¹, characteristic of methyl group asymmetric stretching [9]

- SO₃ asymmetric stretching at 1183-1247 cm⁻¹, diagnostic for the sulfonate group [9] [19]

- SO₃ symmetric stretching at 1052-1078 cm⁻¹, providing complementary sulfonate identification [9] [19]

- Methyl rocking motions at 960-992 cm⁻¹ [9]

- Carbon-sulfur stretching at 781-799 cm⁻¹ [9]

Raman spectroscopy reveals sulfonate group vibrations at 1169-1218 cm⁻¹, with excellent complementarity to infrared data [9]. The Raman technique particularly emphasizes symmetric vibrational modes of the sulfonate group.

Inelastic neutron scattering spectroscopy uniquely observes hydrogen-dominated motions, notably the carbon-sulfur torsional mode at 270-309 cm⁻¹ [9]. This technique provides essential information about low-frequency motions that are difficult to observe by other methods.

| Spectroscopic Technique | Key Frequency/Shift | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (D₂O) | 2.8 ppm | Methyl protons | [20] |

| IR - SO₃ asymmetric | 1183-1247 cm⁻¹ | Sulfonate stretch | [9] [19] |

| IR - SO₃ symmetric | 1052-1078 cm⁻¹ | Sulfonate stretch | [9] [19] |

| Raman - SO₃ | 1169-1218 cm⁻¹ | Sulfonate vibrations | [9] |

| INS - C-S torsion | 270-309 cm⁻¹ | Carbon-sulfur torsion | [9] |

The spectroscopic data conclusively demonstrate that sodium methanesulfonate exists as discrete ionic species rather than coordinated complexes [9]. This is evidenced by the absence of splitting in the asymmetric S-O stretch modes, which would indicate coordination between sodium and oxygen atoms [9]. The spectral signatures are consistent with purely ionic interactions, supporting the structural model derived from computational studies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 354 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 339 of 354 companies with hazard statement code(s):;

H315 (99.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (74.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant